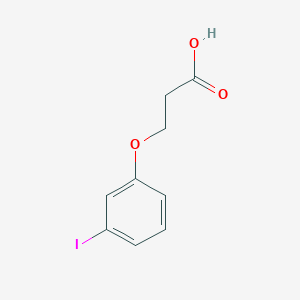
Ácido 3-(3-yodofenoxi)propanoico
Descripción general
Descripción
3-(3-Iodophenoxy)propanoic acid is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of 3-(3-Iodophenoxy)propanoic acid consists of a propanoic acid molecule where one of the hydrogen atoms on the middle carbon atom is replaced by an iodophenyl group .Physical And Chemical Properties Analysis
3-(3-Iodophenoxy)propanoic acid is a powder with a molecular weight of 292.07 g/mol . The compound’s InChI code is 1S/C9H9IO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .Aplicaciones Científicas De Investigación
Medicina: Análogos de la hormona tiroidea
Ácido 3-(3-yodofenoxi)propanoico: está estructuralmente relacionado con las hormonas tiroideas y se puede utilizar para sintetizar análogos como el ácido 3,3’,5-triyodotiropropiónico . Estos análogos tienen aplicaciones potenciales en el estudio de las funciones y los trastornos de la hormona tiroidea. También pueden servir como base para desarrollar nuevos agentes terapéuticos dirigidos a los receptores de la hormona tiroidea.
Agricultura: Preservación del heno
En agricultura, los derivados del ácido propiónico, incluido el ácido 3-(3-yodofenoxi)propanoico, se pueden explorar por sus propiedades antimicrobianas para preservar el heno. Se sabe que el ácido propiónico inhibe el crecimiento de microbios aerobios, reduciendo así la respiración microbiana y preservando el valor nutritivo del heno .
Ciencia de materiales: Precursores de polímeros
This compound: se puede utilizar en la ciencia de materiales como precursor para sintetizar polímeros. Su contenido de yodo lo convierte en un compuesto valioso para crear polímeros con propiedades específicas, como densidad mejorada o radiopacidad, que pueden ser útiles en aplicaciones de imágenes médicas .
Ciencia ambiental: Estudios de biodegradación
La parte de yodo en el ácido 3-(3-yodofenoxi)propanoico lo convierte en un compuesto interesante para la ciencia ambiental, particularmente en estudios de biodegradación. Los investigadores pueden rastrear la degradación de compuestos orgánicos yodados para comprender su destino ambiental e impacto .
Bioquímica: Análisis de vías metabólicas
En bioquímica, el ácido 3-(3-yodofenoxi)propanoico se puede utilizar para investigar vías metabólicas que involucran compuestos yodados. Puede servir como sustrato o inhibidor en reacciones enzimáticas, ayudando a dilucidar el papel del yodo en los sistemas biológicos .
Farmacología: Desarrollo de fármacos
El componente de yodo del ácido 3-(3-yodofenoxi)propanoico ofrece importancia farmacológica. Se puede incorporar en moléculas de fármacos para mejorar sus propiedades farmacocinéticas, como la absorción, la distribución, el metabolismo y la excreción. Esto puede conducir al desarrollo de fármacos con mayor eficacia y menores efectos secundarios .
Química analítica: Estándares de cromatografía
This compound: se puede utilizar como estándar en métodos cromatográficos para cuantificar compuestos similares en varias muestras. Su estructura química única le permite servir como punto de referencia en análisis de cromatografía líquida de alta resolución (HPLC) .
Ingeniería química: Síntesis de productos químicos industriales
En ingeniería química, el ácido 3-(3-yodofenoxi)propanoico puede ser un material de partida para sintetizar productos químicos industriales. Sus grupos reactivos permiten diversas transformaciones químicas, lo que podría conducir a la producción de productos químicos valiosos como el ácido acrílico, que tiene una amplia gama de aplicaciones industriales .
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It’s worth noting that propanoic acid, a related compound, is known to have antimicrobial properties and is used as a food preservative . It’s also used in some pharmaceuticals for its preservative and bacteriostatic effects .
Mode of Action
Propanoic acid, a structurally similar compound, is known to undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to target amino acid biosynthesis . They are produced by the human gut microbiota and have been found to have various biological activities .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 29207 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives, which are structurally similar, have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that biomass, a renewable energy source, has been globally considered as a potential cure for the energy crisis and environmental pollution caused by using fossil fuels . This could potentially influence the action and efficacy of bioactive compounds like 3-(3-Iodophenoxy)propanoic acid.
Propiedades
IUPAC Name |
3-(3-iodophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYHMFPPGLDKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094426-17-1 | |
| Record name | 3-(3-iodophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1461441.png)
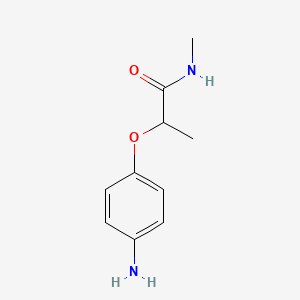
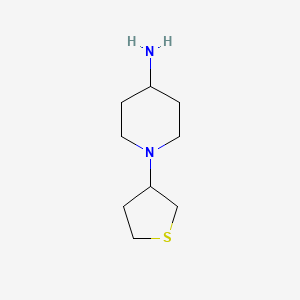
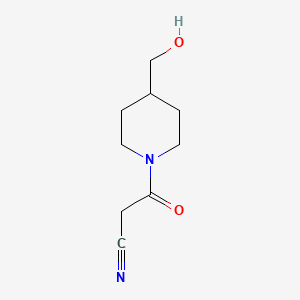


amine](/img/structure/B1461450.png)
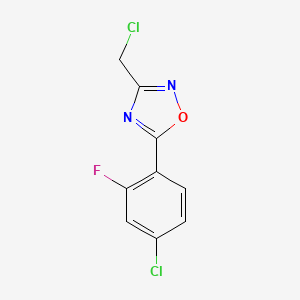
![2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B1461454.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)
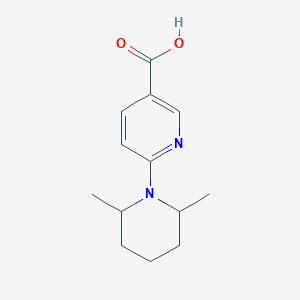
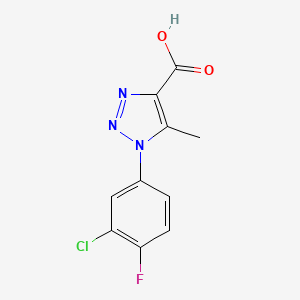
![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)